

In-depth Technical Guide: 1-(Azepan-1-yl)-2hydroxyethan-1-one

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Compound of Interest

1-(Azepan-1-yl)-2-hydroxyethan-1one

Cat. No.:

B1282522

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Notice to the Reader: Extensive searches for the compound "1-(Azepan-1-yl)-2-hydroxyethan-1-one," and its logical synonyms such as "N-(2-hydroxyacetyl)azepane," have not yielded a specific CAS number or any dedicated scientific literature, including synthesis procedures, experimental protocols, or biological activity studies. This suggests that the compound is not a commercially available reagent and has not been the subject of published research.

The following guide is therefore constructed based on general principles of organic chemistry and drug discovery, providing a hypothetical framework for the synthesis, potential properties, and experimental investigation of this molecule. This document is intended for researchers, scientists, and drug development professionals as a speculative guide, should this compound become a target of interest.

Chemical Identity and Properties (Hypothetical)

A definitive CAS number for **1-(Azepan-1-yl)-2-hydroxyethan-1-one** could not be located in comprehensive chemical databases. Based on its constituent functional groups, a table of predicted physicochemical properties is provided below. These values are theoretical and would require experimental validation.



Property	Predicted Value	Notes
Molecular Formula	C8H15NO2	
Molecular Weight	157.21 g/mol	_
Appearance	Likely a colorless to pale yellow oil or low-melting solid	Based on similar N-acylated amines.
Solubility	Expected to be soluble in water and polar organic solvents	Due to the presence of hydroxyl and amide functionalities.
Boiling Point	Estimated >250 °C	High due to hydrogen bonding capabilities.
LogP	Predicted < 1	Indicating a hydrophilic character.

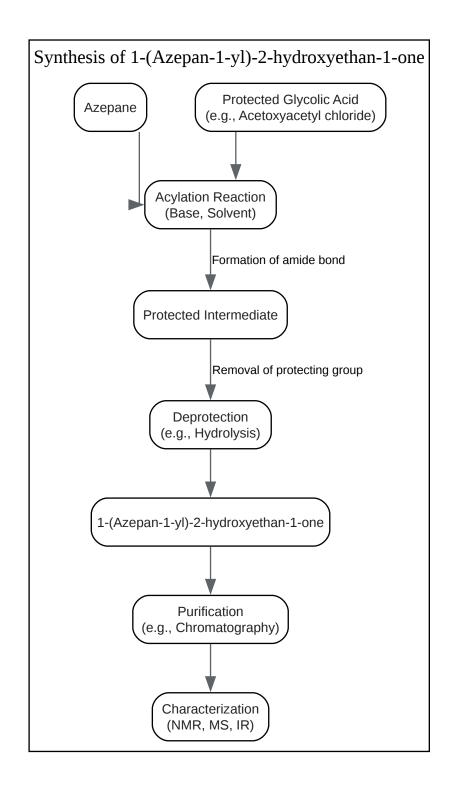
Potential Synthesis and Experimental Protocols

While no specific synthesis for **1-(Azepan-1-yl)-2-hydroxyethan-1-one** has been published, a plausible synthetic route would involve the acylation of azepane with a protected glycolic acid derivative, followed by deprotection.

General Synthetic Workflow

A potential synthetic pathway is outlined below. This represents a standard laboratory-scale preparation.





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Caption: Hypothetical workflow for the synthesis of **1-(Azepan-1-yl)-2-hydroxyethan-1-one**.

Detailed Experimental Protocol (Hypothetical)



Objective: To synthesize **1-(Azepan-1-yl)-2-hydroxyethan-1-one**.

Materials:

- Azepane
- Acetoxyacetyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Hydrochloric acid (for workup and deprotection)
- Sodium bicarbonate solution
- Magnesium sulfate
- Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus).

Procedure:

- Acylation:
 - Dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a roundbottom flask under an inert atmosphere (e.g., nitrogen).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add acetoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Isolation of Intermediate:



- Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, 1-(azepan-1-yl)-2acetoxyethan-1-one.
- Purify the intermediate by column chromatography if necessary.

Deprotection:

- Dissolve the purified intermediate in a suitable solvent (e.g., methanol).
- Add a catalytic amount of a suitable acid or base (e.g., hydrochloric acid or sodium methoxide) to facilitate the hydrolysis of the acetate group.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Final Purification and Characterization:
 - Neutralize the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography to obtain pure 1-(Azepan-1-yl)-2hydroxyethan-1-one.
 - Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

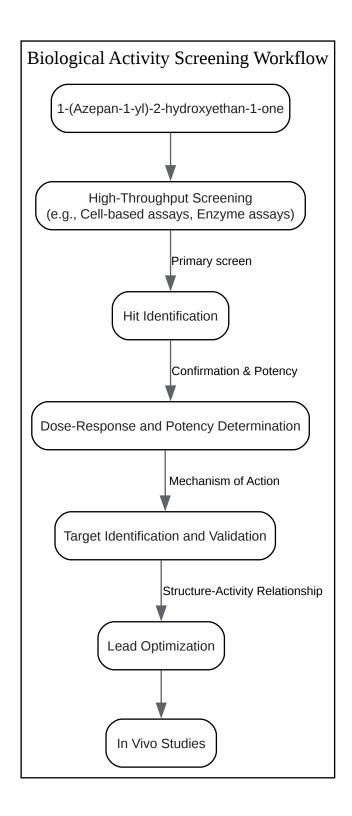
Potential Biological Activity and Signaling Pathways (Speculative)

The biological activity of **1-(Azepan-1-yl)-2-hydroxyethan-1-one** is unknown. However, the azepane moiety is present in a number of biologically active compounds. The introduction of a hydroxyacetyl group could confer novel pharmacological properties.

Hypothetical Screening Cascade



A logical workflow for investigating the biological activity of this novel compound is presented below.



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Caption: A potential workflow for the biological evaluation of a novel chemical entity.

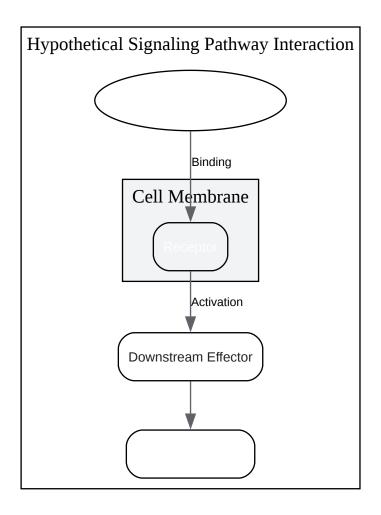
Potential Signaling Pathways of Interest

Given the structural features, this compound could potentially interact with a variety of biological targets. Without experimental data, any discussion of signaling pathway involvement is purely speculative. Researchers might consider investigating its effects on pathways commonly modulated by small molecules, such as:

- G-protein coupled receptor (GPCR) signaling: Many drugs containing cyclic amine structures target GPCRs.
- Kinase signaling pathways: The hydroxyl group could participate in hydrogen bonding with kinase active sites.
- Ion channel modulation: The molecule's polarity and size may allow it to interact with ion channels.

A hypothetical signaling pathway diagram is provided below for illustrative purposes only. There is no evidence to suggest that **1-(Azepan-1-yl)-2-hydroxyethan-1-one** is involved in this or any other signaling pathway.





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Caption: A generic diagram illustrating a potential interaction with a cell surface receptor.

In conclusion, while a comprehensive technical guide on **1-(Azepan-1-yl)-2-hydroxyethan-1-one** cannot be provided due to the absence of published data, this document offers a speculative framework for its synthesis and potential investigation. Researchers interested in this molecule would first need to undertake its de novo synthesis and characterization.

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